molecular formula C18H14ClN3O B10998087 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B10998087
M. Wt: 323.8 g/mol
InChI Key: PUSOUGPXLIJLDP-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties connected by an acetamide linkage, with a chlorine atom substituted at the 6-position of one of the indole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of 6-chloroindole: This can be achieved by chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The 6-chloroindole is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(6-chloro-1H-indol-1-yl)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(6-chloro-1H-indol-1-yl)acetyl chloride with 4-aminoindole in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole rings in 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide: Lacks the chlorine substitution at the 6-position.

    2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide: Contains a bromine atom instead of chlorine.

    2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide: Contains a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom at the 6-position of the indole ring in 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide may confer unique chemical and biological properties compared to its analogs. This substitution can affect the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This indole derivative exhibits a complex structure that may contribute to its pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H14ClN3O
Molecular Weight 303.75 g/mol
IUPAC Name This compound
CAS Number [943654-33-9]
Appearance Solid powder

Research indicates that indole derivatives, including this compound, can interact with various biological targets. The presence of the indole moiety is known to facilitate binding to receptors involved in cancer pathways and viral replication processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit tumor growth in xenograft models. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Case Study:
A study conducted on human head and neck cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value observed at approximately 12 µM. This suggests that the compound may be a candidate for further development as an anticancer therapeutic agent.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro assays demonstrated that it could inhibit the replication of several viruses, including those from the influenza family and coronaviruses.

Research Findings:
In a study assessing its antiviral efficacy, this compound exhibited an EC50 value of 5 µM against respiratory syncytial virus (RSV), indicating potent antiviral activity comparable to established antiviral agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole rings or substituents can significantly alter biological activity. For example, substituting different halogens or functional groups has been shown to enhance both anticancer and antiviral properties.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C18H14ClN3O/c19-13-5-4-12-7-9-22(17(12)10-13)11-18(23)21-16-3-1-2-15-14(16)6-8-20-15/h1-10,20H,11H2,(H,21,23)

InChI Key

PUSOUGPXLIJLDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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